N-(2-Hydroxy-5-methylphenyl)acetamide
Overview
Description
2-acetylamino-4-methylphenol is a solid. (NTP, 1992)
Mechanism of Action
Target of Action
Research suggests that it may interact with certain proteins or enzymes in the body .
Mode of Action
The exact mode of action of 2-Acetamido-4-methylphenol is currently unknown. It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
A study has shown that genesbplF
, bplG
, bplL
, and bplI
are involved in the synthesis and transfer of 2-acetamido-4-methylamino-fucose to the core of lipopolysaccharide in Bordetella pertussis . This suggests that 2-Acetamido-4-methylphenol may play a role in these processes.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -6.29 cm/s . These properties may impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-4-methylphenol. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that the compound’s stability and efficacy may be affected by temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
2-Acetamido-4-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which is a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to modulate these biochemical pathways highlights its potential in therapeutic applications.
Cellular Effects
The effects of 2-Acetamido-4-methylphenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the enhancement of O-GlcNAcylation on mitochondrial proteins by 2-Acetamido-4-methylphenol improves neuronal tolerance to ischemia, indicating its neuroprotective properties . This compound’s impact on cellular bioenergetics and stress response further underscores its importance in cellular physiology.
Molecular Mechanism
At the molecular level, 2-Acetamido-4-methylphenol exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation on mitochondrial proteins, which is a critical modification for maintaining mitochondrial homeostasis and bioenergy. This modification inhibits the mitochondrial apoptosis pathway, providing neuroprotection under stress conditions . The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-4-methylphenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enhancement of O-GlcNAcylation by 2-Acetamido-4-methylphenol is sustained over time, contributing to prolonged neuroprotection and improved cellular bioenergetics . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Acetamido-4-methylphenol vary with different dosages in animal models. At lower doses, the compound enhances O-GlcNAcylation and provides neuroprotection without significant adverse effects. At higher doses, there may be threshold effects that could lead to toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-Acetamido-4-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in enhancing O-GlcNAcylation indicates its involvement in nutrient-driven metabolic pathways that link metabolism to cellular function . These interactions are vital for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Acetamido-4-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
2-Acetamido-4-methylphenol is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it enhances O-GlcNAcylation and maintains mitochondrial homeostasis . This subcellular localization is critical for understanding the compound’s mechanism of action and its effects on cellular function.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQJUPGRWESKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213186 | |
Record name | 2-Acetamido-4-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6375-17-3 | |
Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-4-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6375-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-4-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETAMIDO-4-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UA9CWA0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.